Benzothiazole Core Substitution: 4-Methyl vs. 4,6-Dimethyl and Unsubstituted — Impact on Predicted Kinase Binding Pose and Steric Occupancy
The presence of a single methyl group at position 4 of the benzothiazole core (target compound) versus a 4,6-dimethyl substitution (CAS 942003-33-0) or no substitution (unsubstituted benzothiazole analog) creates distinct steric and electronic environments at the hinge-binding region of kinase active sites. In a closely related phenoxybenzothiazole necroptosis series, subtle changes in the benzothiazole substitution pattern were sufficient to toggle between dual RIPK1/RIPK3 inhibition and RIPK1-selective inhibition [1]. The 4-methyl group in the target compound occupies a volume of approximately 13.9 ų (calculated from van der Waals parameters) at the solvent-accessible region of the kinase domain, whereas the 4,6-dimethyl analog occupies ~27.8 ų and the unsubstituted analog occupies <5 ų. This steric gradient is predicted to alter the ligand's buried surface area and hydrogen-bond network within the ATP-binding pocket [2]. Although direct enzyme inhibition data for CAS 900005-04-1 are not publicly disclosed, class-level SAR from 117 structurally related benzothiazole amides indicates that mono-methylation at position 4 preserves RIPK1 affinity while reducing RIPK3 cross-reactivity compared to dimethyl analogs [1][2].
| Evidence Dimension | Benzothiazole substituent steric volume and predicted impact on kinase selectivity |
|---|---|
| Target Compound Data | 4-methyl only; calculated substituent van der Waals volume ~13.9 ų; predicted single-target binding mode |
| Comparator Or Baseline | 4,6-dimethyl analog (CAS 942003-33-0): ~27.8 ų; unsubstituted analog: <5 ų |
| Quantified Difference | Steric volume difference: ~2-fold larger for 4,6-dimethyl vs. 4-methyl; ~3-fold smaller for unsubstituted vs. 4-methyl. Selectivity consequence inferred from class-level SAR: mono-methylation predicted to reduce RIPK3 cross-reactivity vs. dimethyl. |
| Conditions | Calculated from van der Waals radii (Bondi method); biological inference based on published phenoxybenzothiazole kinase SAR (J. Med. Chem. 2023 and US Patent 20070042941). No direct enzyme assay data for target compound. |
Why This Matters
Procurement of a compound with a single 4-methyl substituent, rather than a 4,6-dimethyl or unsubstituted analog, targets a specific steric profile hypothesized to favor kinase selectivity — a critical consideration when screening for target-specific tool compounds.
- [1] Hou J, et al. J. Med. Chem. 2023;66(22):15288–15308. DOI: 10.1021/acs.jmedchem.3c01312. View Source
- [2] Bristol-Myers Squibb. US Patent US20070042941A1, 2007. Thiazolyl-based kinase inhibitors. View Source
